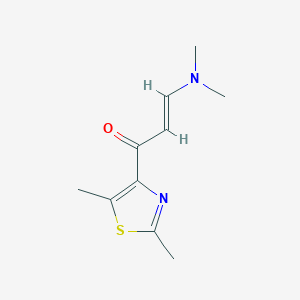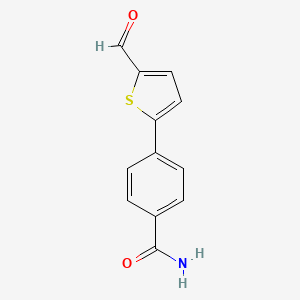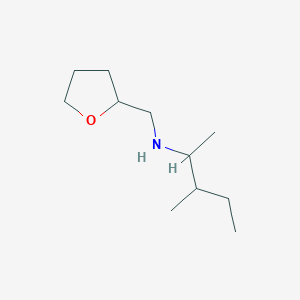
6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and ethyl substitutions, offers interesting properties for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one typically involves the reaction of 2-ethyl aniline with bromine in the presence of a suitable solvent. The reaction proceeds through electrophilic aromatic substitution, followed by cyclization to form the quinoline ring. The reaction conditions often include:
Solvent: Ethanol or acetic acid
Temperature: Reflux conditions
Catalyst: Lewis acids like FeCl3 or Brønsted acids like p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: Halogen exchange reactions where the bromine atom is replaced by other nucleophiles like fluoride or chloride.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, acetonitrile, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Potassium fluoride, dimethyl sulfoxide, elevated temperatures.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 1,4-dihydroquinolin-4-ol derivatives.
Substitution: 6-Fluoro-8-ethyl-1,4-dihydroquinolin-4-one.
Scientific Research Applications
6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication .
Comparison with Similar Compounds
- 6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one
- 8-Bromo-3,4-dihydroquinolin-2(1H)-one
- 6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one
Comparison: Compared to these similar compounds, 6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and ethyl groups at specific positions on the quinoline ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
6-bromo-8-ethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10BrNO/c1-2-7-5-8(12)6-9-10(14)3-4-13-11(7)9/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
BDQVLHKUILNWJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C(=O)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one](/img/structure/B13269754.png)



![{2-[(Oxan-4-yl)amino]phenyl}methanol](/img/structure/B13269776.png)
![4-Boc-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13269789.png)

![3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13269798.png)
![[(4-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13269805.png)
![2-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B13269808.png)

![Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride](/img/structure/B13269825.png)

![3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid](/img/structure/B13269844.png)
